molecular formula C23H30N2O2 B1590671 tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate CAS No. 489437-72-1

tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate

Cat. No. B1590671
CAS RN: 489437-72-1
M. Wt: 366.5 g/mol
InChI Key: WEZYFYMYMKUAHY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate involves the use of palladium . The procedure described involves using 1-tert-butoxycarbonyl-2 (S),4-dibenzylpiperazine (4.78 g, 11.3 mmol) and 10% palladium on carbon (1.04 g) . The title compound was obtained as an oil .


Molecular Structure Analysis

The tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate molecule contains a total of 59 bond(s). There are 29 non-H bond(s), 13 multiple bond(s), 6 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), and 1 tertiary amine(s) (aliphatic) .

Scientific Research Applications

Synthesis and Characterization

  • Intermediate for Novel Protein Tyrosine Kinase Inhibitors : tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, a compound related to tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate, is used as an intermediate in the synthesis of Jak3 inhibitors, a type of protein tyrosine kinase inhibitor. The synthesis involves steps like SN2 substitution, reduction, oxidation, and acylation, providing a high yield suitable for industrial scale-up (Chen Xin-zhi, 2011).

  • Synthesis of Schiff Base Compounds : Related compounds, such as 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, derived from tert-butyl 4-oxopiperidine-1-carboxylate, are used to synthesize Schiff base compounds. These are characterized using spectroscopic methods and X-ray crystallographic analysis (Çolak et al., 2021).

Molecular and Crystal Structure Analysis

  • Crystallographic Analysis : The crystal and molecular structure of compounds related to tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate, such as (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, are analyzed using X-ray crystallography, revealing intramolecular hydrogen bonding and molecular packing details (Çolak et al., 2021).

Applications in Drug Synthesis

  • Anticancer Drug Intermediates : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, closely related to tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate, is a significant intermediate for small molecule anticancer drugs. The synthesis method developed for this compound is optimized for high yield and relevance in developing anti-tumor inhibitors (Binliang Zhang et al., 2018).

  • Synthesis of Chiral Auxiliaries : Compounds like tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate are synthesized for use as chiral auxiliaries in peptide synthesis, demonstrating the versatility of tert-butyl-based compounds in asymmetric synthesis (Studer et al., 1995).

properties

IUPAC Name

tert-butyl 2,4-dibenzylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-23(2,3)27-22(26)25-15-14-24(17-20-12-8-5-9-13-20)18-21(25)16-19-10-6-4-7-11-19/h4-13,21H,14-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZYFYMYMKUAHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40479716
Record name tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate

CAS RN

489437-72-1
Record name tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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